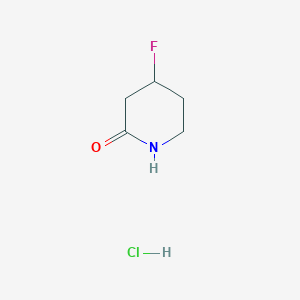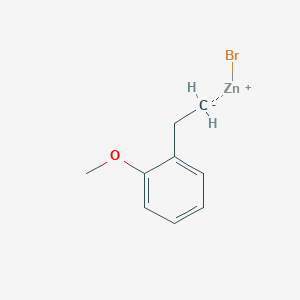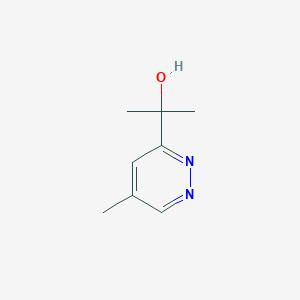
4-Fluoropiperidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropiperidin-2-one;hydrochloride is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidin-2-one;hydrochloride typically involves the fluorination of piperidin-2-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine derivatives. The process includes steps like halogenation, cyclization, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropiperidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 4-fluoropiperidine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Fluoropiperidin-2-one N-oxide.
Reduction: 4-Fluoropiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-Fluoropiperidin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Serves as a probe in studying biological systems and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoropiperidin-2-one;hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electronic effects can modulate the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoropiperidine: A closely related compound with similar chemical properties but different reactivity due to the absence of the carbonyl group.
Piperidin-2-one: The non-fluorinated parent compound with different pharmacokinetic properties.
Fluorinated Pyridines: Compounds with a similar fluorine substitution but on a different heterocyclic ring.
Uniqueness: 4-Fluoropiperidin-2-one;hydrochloride stands out due to its unique combination of a fluorine atom and a carbonyl group within the piperidine ring. This combination enhances its stability, reactivity, and potential for diverse applications in medicinal chemistry and beyond .
Properties
Molecular Formula |
C5H9ClFNO |
|---|---|
Molecular Weight |
153.58 g/mol |
IUPAC Name |
4-fluoropiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H8FNO.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3H2,(H,7,8);1H |
InChI Key |
AJNYUVBXMHXGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)



![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)


![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)


